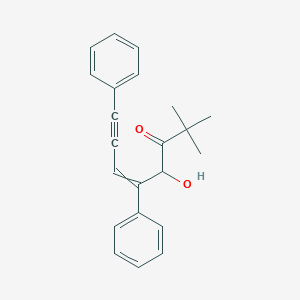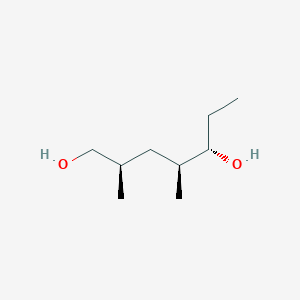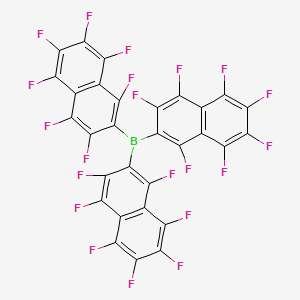
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one is a complex organic compound with a unique structure that includes both alkyne and enone functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one can be achieved through multiple synthetic routes. One common method involves the use of a base-catalyzed aldol condensation reaction followed by an alkyne formation step. The reaction typically starts with the condensation of an appropriate aldehyde and ketone to form an enone intermediate. This intermediate is then subjected to a Sonogashira coupling reaction to introduce the alkyne functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the Sonogashira coupling reaction. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The enone functionality can be reduced to form an alcohol or alkane.
Substitution: The alkyne group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be used under appropriate conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and substituted alkynes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and enone functionalities allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor properties and used in the food industry.
4-Hydroxy-2-quinolone: Exhibits interesting pharmaceutical and biological activities.
2-Hydroxyquinoline: Found in natural sources and used in drug development.
Uniqueness
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one is unique due to its combination of alkyne and enone functionalities, which provide it with distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other similar compounds.
Propiedades
Número CAS |
607740-78-3 |
|---|---|
Fórmula molecular |
C22H22O2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
4-hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one |
InChI |
InChI=1S/C22H22O2/c1-22(2,3)21(24)20(23)19(18-14-8-5-9-15-18)16-10-13-17-11-6-4-7-12-17/h4-9,11-12,14-16,20,23H,1-3H3 |
Clave InChI |
BXPUOUCDNKZNDP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(C(=CC#CC1=CC=CC=C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12582701.png)

![2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12582710.png)

![(1R,4R,5S,7R)-5-{[tert-Butyl(dimethyl)silyl]oxy}-7-{(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12582736.png)
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]-](/img/structure/B12582739.png)


![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12582767.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol](/img/structure/B12582775.png)
![4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide](/img/structure/B12582778.png)

![4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine](/img/structure/B12582784.png)
![4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine](/img/structure/B12582786.png)
